Valganciclovir

Description

Properties

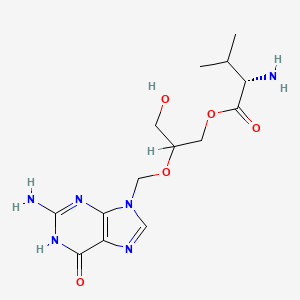

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVFJKSGQUFQAP-GKAPJAKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048288 | |

| Record name | Valganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valganciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.79e+00 g/L | |

| Record name | Valganciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

175865-60-8, 175865-59-5 | |

| Record name | Valganciclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175865-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valganciclovir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valganciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valganciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valganciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Valganciclovir's Mechanism of Action on Viral DNA Polymerase: A Technical Guide

Abstract

Valganciclovir, a valyl ester prodrug of ganciclovir, represents a cornerstone in the management of human cytomegalovirus (HCMV) infections, particularly in immunocompromised populations. Its clinical efficacy is rooted in a highly selective, multi-step mechanism of action that culminates in the potent inhibition of the viral DNA polymerase. This guide provides a detailed examination of this mechanism, beginning with the oral administration of this compound and its conversion to ganciclovir, followed by its selective intracellular phosphorylation to the active triphosphate moiety. We will dissect the molecular interactions between ganciclovir triphosphate and the viral DNA polymerase, presenting key quantitative data on its inhibitory activity and selectivity. Furthermore, this document outlines detailed protocols for the fundamental experiments used to characterize this mechanism, providing a valuable resource for researchers in the field of antiviral drug development.

Bioactivation Cascade: From this compound to Ganciclovir Triphosphate

The journey of this compound from an orally administered prodrug to an active viral DNA polymerase inhibitor involves two principal stages: initial hydrolysis and subsequent intracellular phosphorylation.

Hydrolysis of the Prodrug

This compound is the L-valyl ester of ganciclovir. This esterification significantly enhances the oral bioavailability of the drug to approximately 60%, a marked improvement over the 6-9% bioavailability of oral ganciclovir.[1] Following oral administration, this compound is rapidly and extensively hydrolyzed by esterases in the intestinal wall and the liver, releasing the active drug, ganciclovir, into circulation.[2][3]

Selective Intracellular Phosphorylation

The selectivity of ganciclovir is primarily established during its intracellular activation, a three-step phosphorylation process that efficiently "traps" the active drug within virus-infected cells.

-

Monophosphorylation (Rate-Limiting Step): Ganciclovir diffuses into both infected and uninfected cells. However, the crucial first phosphorylation step is preferentially catalyzed by a virus-encoded protein kinase, pUL97, in HCMV-infected cells.[4][5] This viral kinase is significantly more efficient at phosphorylating ganciclovir to ganciclovir monophosphate (GCV-MP) than any host cell kinase, representing the key selectivity checkpoint.[6][7]

-

Diphosphorylation: GCV-MP is subsequently converted to ganciclovir diphosphate (GCV-DP) by the cellular enzyme guanylate kinase (GMPK).[2][3]

-

Triphosphorylation: Finally, various cellular kinases, including phosphoglycerate kinase, complete the activation by converting GCV-DP to the pharmacologically active ganciclovir triphosphate (GCV-TP).[2][3][7]

The accumulation of GCV-TP is markedly higher in HCMV-infected cells compared to uninfected cells, creating a high intracellular concentration of the active inhibitor precisely where it is needed.[3]

Molecular Mechanism of Viral DNA Polymerase Inhibition

The active GCV-TP molecule is a structural analog of deoxyguanosine triphosphate (dGTP), a natural building block of DNA. This mimicry allows GCV-TP to directly interfere with the viral DNA replication machinery, which in HCMV is a heterodimeric complex composed of the catalytic subunit pUL54 and the processivity factor pUL44.

Competitive Inhibition

GCV-TP acts as a competitive inhibitor of the viral DNA polymerase (pUL54).[6] It competes with the endogenous dGTP for the substrate-binding site on the enzyme. The viral polymerase has a significantly higher affinity for GCV-TP than host cellular DNA polymerases (e.g., DNA polymerase α), which is a second critical factor contributing to the drug's selectivity.[1][8]

DNA Chain Incorporation and Termination

Upon binding, GCV-TP is incorporated into the nascent viral DNA strand in place of a guanine nucleotide.[6] Although ganciclovir possesses a chemical group analogous to the 3'-hydroxyl group required for chain elongation, its incorporation destabilizes the polymerase complex and dramatically slows down further DNA synthesis. This leads to a functional, albeit not obligate, chain termination, effectively halting the replication of the viral genome.[2][9]

Quantitative Analysis of Ganciclovir Activity

The efficacy and selectivity of ganciclovir are substantiated by quantitative kinetic and pharmacodynamic data. The key parameters demonstrate its potent inhibition of the viral polymerase and its prolonged intracellular presence.

| Parameter | Viral Target / Condition | Host Target / Condition | Value | Significance |

| Ki for GCV-TP | HCMV DNA Polymerase (pUL54) | 22 nM[8] | High affinity for the viral enzyme. | |

| Ki for GCV-TP | Human DNA Polymerase α | 146 nM[8] | ~7-fold lower affinity for the host enzyme, contributing to selectivity. | |

| Km for dGTP | HCMV DNA Polymerase (pUL54) | 1.1 µM | Provides context for the competitive binding of GCV-TP. | |

| Intracellular Half-life of GCV-TP | In HCMV-infected cells | ~48 hours[4][5] | Prolonged presence of the active drug allows for sustained antiviral pressure. | |

| IC50 of Ganciclovir | Susceptible HCMV Strains | 0.6 - 7.0 µM[10] | Effective concentration range for inhibiting viral replication in cell culture. |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on robust in vitro assays. The following sections provide detailed methodologies for two fundamental experiments.

Protocol: UL97 Kinase Activity Assay

This assay quantifies the ability of the viral kinase pUL97 to phosphorylate ganciclovir. It is essential for confirming the first activation step and for studying resistance mutations in the UL97 gene.

Objective: To measure the transfer of a radiolabeled phosphate from ATP to ganciclovir, catalyzed by pUL97.

Methodology:

-

Enzyme Preparation:

-

Express recombinant pUL97 (e.g., as an epitope-tagged protein in a baculovirus system) and purify it.

-

Alternatively, immunoprecipitate pUL97 from extracts of HCMV-infected human foreskin fibroblast (HFF) cells using a specific antibody (e.g., anti-HA for an HA-tagged protein).

-

-

Reaction Mixture (per reaction):

-

Kinase Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

-

Ganciclovir (substrate, at a concentration near its Km if known, e.g., 50 µM).

-

[γ-³²P]ATP (phosphate donor, e.g., 10 µCi at 3000 Ci/mmol).

-

Cold ATP (to achieve a final desired concentration, e.g., 10 µM).

-

Purified or immunoprecipitated pUL97 enzyme.

-

-

Procedure:

-

Assemble the reaction mixture on ice.

-

Initiate the reaction by adding the enzyme and transferring the tubes to a 37°C water bath.

-

Incubate for a set time (e.g., 30-60 minutes).

-

Terminate the reaction by adding EDTA to chelate Mg²⁺ or by spotting the mixture onto an ion-exchange filter paper (e.g., DE81).

-

-

Detection and Quantification:

-

Wash the DE81 filter papers extensively with a phosphate buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Wash with ethanol and allow to dry.

-

Quantify the radioactivity retained on the filters (representing GCV-³²P-monophosphate) using a scintillation counter.

-

Calculate kinase activity based on the amount of ³²P incorporated into ganciclovir per unit time.

-

References

- 1. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. journals.asm.org [journals.asm.org]

- 10. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]

Valganciclovir to Ganciclovir: An In-Depth Technical Guide to In Vitro Conversion Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valganciclovir is the L-valyl ester prodrug of the antiviral agent ganciclovir.[1] This structural modification is a critical drug design strategy to enhance oral bioavailability, which is approximately 60% for this compound, a tenfold increase compared to oral ganciclovir.[2][3] Following oral administration, this compound is rapidly and extensively metabolized by intestinal and hepatic esterases into its active form, ganciclovir, and the naturally occurring amino acid, L-valine.[1][4][5] A thorough understanding of the in vitro conversion kinetics is fundamental for drug formulation, stability analysis, bioequivalence studies, and the development of analytical methodologies.

This guide provides a detailed overview of the mechanisms, kinetic parameters, and experimental protocols governing the in vitro conversion of this compound to ganciclovir.

Mechanisms of Conversion

The transformation of this compound to ganciclovir occurs through the hydrolysis of the ester bond. This reaction is mediated by two primary mechanisms in vitro: chemical (non-enzymatic) hydrolysis and enzymatic hydrolysis.

Chemical Hydrolysis

This compound can undergo spontaneous hydrolysis in aqueous solutions. The rate of this reaction is highly dependent on the pH of the medium.[6][7] The mechanism is best described as a hydroxide ion-catalyzed process.[6][7] In acidic to neutral solutions, the hydroxide ion reacts with the protonated form of the drug, while in basic conditions, it reacts with the neutral form.[6] This pH dependency is a critical consideration for formulation, as this compound exhibits maximum stability under acidic conditions and degrades more rapidly at neutral and basic pH.[6][7]

Enzymatic Hydrolysis

In biological systems, the conversion is predominantly and rapidly catalyzed by a class of enzymes known as carboxylesterases (CES).[8][9] These enzymes are widely distributed throughout the body, with two main forms playing a crucial role in drug metabolism:

-

Human Carboxylesterase 1 (hCE1): Primarily located in the liver, where it is one of the most abundantly expressed drug-metabolizing enzymes.[9][10][11]

-

Human Carboxylesterase 2 (hCE2): Highly expressed in the intestine and also found in the liver, albeit at lower levels than hCE1.[10][11]

These esterases efficiently cleave the L-valyl ester, releasing ganciclovir to exert its antiviral effect. The rapid action of these enzymes is why systemic exposure to the prodrug itself is very low after oral administration.[3]

Quantitative Kinetic Data

The kinetics of this compound conversion have been characterized under various conditions. The following tables summarize key quantitative data from in vitro studies.

Table 1: Kinetics of this compound Hydrolysis and Isomerization in Aqueous Solution at 37°C

| Parameter | pH | Half-Life (t½) | Reaction Order |

| Hydrolysis | 3.81 | 220 days | First-Order |

| 7.08 | 11 hours | First-Order | |

| Isomerization | < 3.8 | > 533 hours | First-Order |

| 7.01 | 1 hour | First-Order |

Data sourced from studies on this compound reactivity in aqueous buffer solutions.[6][7]

This compound exists as a mixture of two diastereomers (R and S).[12] In solution, these diastereomers undergo interconversion (isomerization). This process is approximately ten times faster than hydrolysis over the pH range studied.[6] At equilibrium, the ratio of R:S isomers is approximately 52:48.[6][7]

Experimental Protocols

Accurate assessment of this compound conversion kinetics relies on well-defined experimental protocols and robust analytical methods.

Protocol for pH-Dependent Hydrolysis Study

This protocol is designed to determine the rate of non-enzymatic this compound hydrolysis across a range of pH values.

Objective: To quantify the rate constant and half-life of this compound conversion at different pH levels.

Materials:

-

This compound hydrochloride

-

Aqueous buffer solutions (e.g., phosphate, citrate) covering a pH range from approximately 3.8 to 11.5.[6]

-

Constant temperature incubator or water bath (set to 37°C).

-

HPLC or LC-MS/MS system for analysis.

-

Volumetric flasks and pipettes.

-

Quenching solution (e.g., strong acid like 1 M HCl) to stop the reaction.

Methodology:

-

Preparation: Prepare a series of aqueous buffer solutions at the desired pH values.

-

Incubation: Dissolve a known concentration of this compound in each buffer solution to initiate the experiment. Immediately place the solutions in an incubator set to 37°C.

-

Sampling: At predetermined time intervals, withdraw an aliquot from each solution. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

-

Reaction Quenching: Immediately mix the aliquot with a quenching solution and/or place on ice to halt the hydrolysis reaction.

-

Analysis: Quantify the concentrations of remaining this compound and formed ganciclovir in each sample using a validated analytical method (see Protocol 4.3).

-

Data Analysis: For each pH value, plot the natural logarithm of the this compound concentration versus time. For a first-order reaction, this plot will be linear. The negative slope of this line represents the rate constant (k). The half-life can then be calculated using the formula: t½ = 0.693 / k.

Protocol for In Vitro Enzymatic Conversion Assay

This protocol provides a framework for measuring the rate of this compound hydrolysis by esterases in biological matrices like liver microsomes or with purified enzymes.

Objective: To determine the kinetic parameters (e.g., Kₘ, Vₘₐₓ) of enzyme-catalyzed this compound conversion.

Materials:

-

This compound hydrochloride

-

Enzyme source: Human liver microsomes (HLM), S9 fractions, or purified recombinant human carboxylesterases (hCE1, hCE2).

-

Reaction buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.4).

-

Cofactors, if necessary (though typically not for hydrolases).

-

Incubator or water bath (37°C).

-

Quenching solution (e.g., ice-cold acetonitrile or 10% trichloroacetic acid) to precipitate protein and stop the reaction.

-

Centrifuge.

-

LC-MS/MS system for analysis.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and the enzyme source. Pre-incubate the mixture at 37°C for 3-5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding this compound (substrate) to the pre-warmed mixture. For kinetic parameter determination, a range of substrate concentrations should be tested.

-

Incubation: Incubate the reaction at 37°C for a predetermined period. This time should be within the linear range of product formation (initial rate conditions).

-

Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution. Vortex thoroughly.

-

Protein Precipitation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an analysis vial and quantify the amount of ganciclovir formed using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of reaction (e.g., pmol of ganciclovir formed/min/mg of protein). Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol for Analytical Quantification

Accurate quantification of both this compound and ganciclovir is essential for kinetic studies. LC-MS/MS is the preferred method due to its high sensitivity and selectivity.

Objective: To simultaneously separate and quantify this compound and ganciclovir in in vitro samples.

Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).[13]

Example Chromatographic Conditions:

-

Column: Agilent XDB-Phenyl or a similar reversed-phase column.[14]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in 0.3% formic acid) and an organic solvent (e.g., acetonitrile).[14]

-

Flow Rate: 0.6 mL/min.[14]

-

Injection Volume: 5-20 µL.

-

Internal Standards (IS): Stable isotope-labeled versions of the analytes (e.g., this compound-D5, ganciclovir-D5) are crucial for accurate quantification.[13]

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, ganciclovir, and their respective internal standards must be optimized.

Sample Preparation & Quantification:

-

Samples are prepared as described in the protocols above (e.g., supernatant after protein precipitation).

-

An internal standard solution is added to all samples, calibration standards, and quality controls before processing.

-

A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the known concentrations of the calibration standards.

-

The concentrations of this compound and ganciclovir in the experimental samples are determined by interpolating their peak area ratios from the calibration curve.

Visualizations of Key Processes

Biochemical Conversion Pathway

References

- 1. This compound | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. Limited Sampling Strategies to Predict Ganciclovir Exposure after this compound Administration and to Reduce Monitoring Constraints in Renal Transplant Children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity of this compound in aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 13. ijpsonline.com [ijpsonline.com]

- 14. ijpsonline.com [ijpsonline.com]

Investigating the Cellular Uptake of Valganciclovir in Primary Cell Lines: A Technical Guide

Abstract

Valganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, exemplifies a successful prodrug strategy. Its enhanced oral bioavailability over its active form, Ganciclovir, is achieved through a targeted uptake mechanism involving host transporters. This technical guide provides an in-depth examination of the cellular uptake pathway of this compound, from its initial absorption as a prodrug to the transport of active Ganciclovir into target primary cells and its subsequent intracellular activation. We detail the roles of peptide transporters (PEPT1/PEPT2) and solute carrier transporters (e.g., Organic Anion Transporters), summarize key quantitative data, and provide comprehensive experimental protocols for researchers investigating these processes. This guide serves as a resource for scientists and drug development professionals, offering a detailed understanding of the pharmacokinetics that underpin this compound's clinical efficacy.

Introduction

Cytomegalovirus (CMV) infection is a significant cause of morbidity and mortality in immunocompromised individuals, including organ transplant recipients and those with HIV/AIDS.[1] this compound, an antiviral agent, is a primary therapy for both the treatment and prophylaxis of CMV disease.[1] It is the L-valyl ester prodrug of Ganciclovir, a modification that dramatically improves oral bioavailability from approximately 5% for oral Ganciclovir to 60% for this compound.[2] This enhancement is not due to simple lipophilicity but rather to a sophisticated mechanism of active transport.

Understanding the cellular journey of this compound is critical for optimizing antiviral therapy and developing next-generation therapeutics. This process can be conceptualized in three distinct phases:

-

Prodrug Absorption: The initial uptake of the intact this compound molecule, primarily in the intestine.

-

Active Drug Transport: The subsequent uptake of the active moiety, Ganciclovir, into target primary cells (e.g., fibroblasts, endothelial cells, retinal pigment epithelial cells) following hydrolysis of the prodrug.

-

Intracellular Activation: The mandatory phosphorylation of Ganciclovir within the target cell to its active triphosphate form, which inhibits viral replication.

This document provides a technical overview of these mechanisms, presents available quantitative data, and details the experimental protocols required to study the cellular uptake of this compound and Ganciclovir in primary cell lines.

The Multi-Stage Cellular Uptake Pathway

The clinical success of this compound hinges on its ability to hijack multiple, distinct host transporter systems to first enter the body and then enter target cells.

Stage 1: Prodrug Absorption via Peptide Transporters

The L-valine ester of this compound mimics a dipeptide, making it a substrate for the high-capacity, proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[3][4]

-

PEPT1: Abundantly expressed in the apical membrane of intestinal epithelial cells, PEPT1 is responsible for the absorption of dietary di- and tri-peptides.[4] By targeting this transporter, this compound is efficiently absorbed from the gastrointestinal tract into the bloodstream.[3][5]

-

PEPT2: This high-affinity peptide transporter, found primarily in the kidneys, also recognizes this compound.[3]

Crucially, the parent drug Ganciclovir is not a substrate for these peptide transporters.[3] This targeted delivery mechanism is the fundamental reason for this compound's superior oral bioavailability. Once absorbed, esterases in the intestinal wall and liver rapidly hydrolyze the valyl ester, releasing active Ganciclovir into circulation.[2]

Stage 2: Ganciclovir Transport into Target Cells

Once circulating, Ganciclovir must enter CMV-infected primary cells to exert its effect. Unlike its prodrug form, Ganciclovir utilizes a different set of transporters. While Ganciclovir can enter cells via passive diffusion, transporter-mediated uptake is crucial for achieving therapeutic intracellular concentrations.[6] Studies have identified several solute carriers (SLCs) capable of transporting Ganciclovir:

-

Organic Anion Transporters (OATs): Research using HEK cell expression systems has shown that Ganciclovir is a substrate for OATs.[7] In particular, OAT2 demonstrated a high capacity for Ganciclovir transport, increasing its uptake 12-fold compared to control cells.[7] OAT1 and OAT3 also mediate Ganciclovir transport, albeit to a lesser extent.[7][8]

-

Nucleoside Transporters (ENTs/CNTs): As a nucleoside analog, Ganciclovir is a logical substrate for equilibrative (ENT) and concentrative (CNT) nucleoside transporters.[9] However, some evidence suggests that Ganciclovir is a relatively poor substrate for these carriers, which may be a rate-limiting factor in its efficacy.[10]

The specific transporters utilized likely vary depending on the primary cell type and their respective expression levels of these SLC proteins.

Intracellular Activation Pathway

Ganciclovir's antiviral activity is entirely dependent on its conversion to Ganciclovir triphosphate. This three-step phosphorylation cascade is the key to its selective toxicity against virus-infected cells.[11]

-

Monophosphorylation (Viral Kinase): In CMV-infected cells, the viral-encoded protein kinase UL97 performs the initial and rate-limiting phosphorylation of Ganciclovir to Ganciclovir monophosphate.[1] This enzyme is significantly more efficient at phosphorylating Ganciclovir than host cellular kinases, leading to an accumulation of the monophosphate form specifically in infected cells.[2]

-

Diphosphorylation (Host Kinase): Host cell guanylate kinase converts the monophosphate to Ganciclovir diphosphate.[11][12]

-

Triphosphorylation (Host Kinase): Other cellular kinases, such as phosphoglycerate kinase, complete the process, forming the active Ganciclovir triphosphate.[11][12]

The resulting Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[6] Once incorporated, it causes premature chain termination, halting viral replication.[1][6]

Quantitative Data on Cellular Uptake and Efficacy

Quantitative analysis is essential for understanding the efficiency of each step in the drug's journey. The following tables summarize key kinetic parameters from published studies.

Table 1: this compound Interaction with Peptide Transporters This table shows the inhibitory constants (Ki) of this compound for the key peptide transporters responsible for its absorption. A lower Ki value indicates a higher binding affinity.

| Transporter | Cell System | Substrate | This compound Ki (mM) | Reference |

| PEPT1 | Caco-2 Cells | Glycylsarcosine | 1.68 ± 0.30 | [3] |

| PEPT2 | SKPT Cells | Glycylsarcosine | 0.043 ± 0.005 | [3] |

Table 2: Ganciclovir Uptake via Solute Carrier Transporters This table presents the relative uptake of Ganciclovir in cells engineered to express specific transporters, demonstrating their contribution to cellular entry.

| Transporter | Cell System | Relative Uptake vs. Control | Reference |

| OAT1 | HEK Cells | 1.7-fold increase | [7] |

| OAT2 | HEK Cells | 12-fold increase | [7] |

| OAT3 | HEK Cells | 1.7-fold increase | [7] |

Table 3: Ganciclovir Antiviral Efficacy The overall effectiveness of uptake and activation is reflected in the drug's inhibitory concentration against the virus.

| Virus Strain | Cell Line | Parameter | Concentration (mg/L) | Reference |

| CMV AD169 | - | IC50 | ~0.9 | [13] |

| Clinical Strains | - | IC50 (Range) | 0.2 - 1.9 | [13] |

| CMV | - | 96% Inhibition | 3.5 | [14] |

| CMV | - | Complete Inhibition | 20 | [13] |

Experimental Protocols

Investigating the cellular uptake of this compound and Ganciclovir requires precise methodologies. Below are detailed protocols for key experiments.

Protocol 1: Measuring Transporter-Mediated Ganciclovir Uptake

This protocol quantifies the uptake of radiolabeled Ganciclovir into adherent primary cells (e.g., primary human fibroblasts).

-

Cell Culture:

-

Plate primary fibroblasts in 24-well plates at a density that ensures a confluent monolayer on the day of the experiment.

-

Culture in appropriate media (e.g., DMEM + 10% FBS) at 37°C and 5% CO₂. Allow cells to adhere and grow for at least 24-48 hours.

-

-

Preparation of Reagents:

-

Uptake Buffer: Prepare a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to pH 7.4.

-

Drug Solution: Prepare a working solution of [³H]-Ganciclovir in Uptake Buffer at the desired final concentration (e.g., 1 µM).

-

Stop Solution: Prepare ice-cold Uptake Buffer containing a high concentration of a competitive inhibitor (e.g., 1 mM unlabeled Ganciclovir) or simply ice-cold PBS.

-

Lysis Buffer: 0.1 M NaOH with 1% SDS.

-

-

Uptake Experiment:

-

Aspirate the culture medium from the wells.

-

Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

-

To initiate uptake, add 0.5 mL of the [³H]-Ganciclovir drug solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1, 5, 10, 30 minutes).

-

To terminate uptake, rapidly aspirate the drug solution and immediately wash the monolayer three times with 1 mL of ice-cold Stop Solution.

-

Controls: Include wells incubated at 4°C to measure surface binding vs. active transport. Also, include wells with a known transporter inhibitor to confirm specificity.

-

-

Cell Lysis and Quantification:

-

After the final wash, add 0.5 mL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

-

Transfer the lysate to a scintillation vial.

-

Add an appropriate volume of scintillation cocktail (e.g., 4 mL).

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

In parallel wells, determine the total protein content using a standard assay (e.g., BCA assay) for normalization.

-

-

Data Analysis:

-

Convert CPM to moles of Ganciclovir using the specific activity of the radiolabeled stock.

-

Normalize the data to the protein content and the incubation time.

-

Express the results as pmol/mg protein/minute.

-

Protocol 2: Quantification of Intracellular Ganciclovir by LC-MS/MS

This protocol allows for the sensitive and specific measurement of unlabeled Ganciclovir within cells.

-

Cell Culture and Treatment:

-

Culture primary cells in 6-well plates to achieve ~80-90% confluency.

-

Treat cells with the desired concentration of this compound or Ganciclovir for a specific duration.

-

-

Cell Harvesting:

-

Quickly aspirate the drug-containing medium.

-

Immediately wash the cell monolayer three times with ice-cold PBS to remove all extracellular drug.

-

Place the plate on ice.

-

-

Extraction of Intracellular Metabolites:

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) to each well.

-

Use a cell scraper to detach the cells into the solvent.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Sample Preparation:

-

Carefully transfer the supernatant (containing Ganciclovir) to a new tube.

-

Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried pellet in a small, precise volume (e.g., 100 µL) of the initial LC-MS mobile phase. Include an internal standard for accurate quantification.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Liquid Chromatography: Use a suitable column (e.g., C18) to separate Ganciclovir from other cellular components.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for Ganciclovir and the internal standard.

-

Develop a standard curve using known concentrations of Ganciclovir to enable absolute quantification.

-

-

Data Analysis:

-

Integrate the peak areas for Ganciclovir and the internal standard.

-

Calculate the concentration of Ganciclovir in the sample using the standard curve.

-

Normalize the result to the number of cells or total protein from the original well to report the final intracellular concentration (e.g., µM or pmol/10⁶ cells).

-

Conclusion

The cellular uptake of this compound is a sophisticated, multi-stage process that is fundamental to its clinical utility. The prodrug design effectively leverages the intestinal peptide transporter PEPT1 to overcome the poor oral absorption of its active form, Ganciclovir. Once hydrolyzed, Ganciclovir relies on a separate suite of solute carriers, including organic anion transporters, to enter target primary cells. The ultimate specificity of the drug is conferred by its selective activation by the CMV-encoded UL97 kinase, ensuring that the potent antiviral activity is concentrated within infected cells.

The experimental protocols detailed in this guide provide a framework for researchers to further dissect these pathways. Future investigations should aim to characterize the expression and functional importance of specific Ganciclovir transporters in a broader range of primary cell types relevant to CMV pathogenesis. A deeper understanding of these transport and metabolic pathways will pave the way for the rational design of even more effective antiviral therapies and strategies to overcome potential drug resistance.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Transport of this compound, a ganciclovir prodrug, via peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ganciclovir uptake in human mammary carcinoma cells expressing herpes simplex virus thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ganciclovir - Wikipedia [en.wikipedia.org]

- 12. selleckchem.com [selleckchem.com]

- 13. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]

Valganciclovir's Antiviral Spectrum Beyond Cytomegalovirus: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valganciclovir, a prodrug of ganciclovir, is a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its antiviral activity extends to a broader range of herpesviruses. This technical guide provides a comprehensive overview of the in vitro and in vivo evidence supporting the use of this compound against herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), Epstein-Barr virus (EBV), human herpesvirus 6 (HHV-6), human herpesvirus 7 (HHV-7), and human herpesvirus 8 (HHV-8). This document details the molecular mechanisms of action, summarizes quantitative antiviral efficacy, and outlines the experimental protocols from key studies, offering a valuable resource for researchers and drug development professionals exploring the expanded therapeutic potential of this compound.

Introduction

This compound is the L-valyl ester prodrug of ganciclovir. Its oral administration leads to rapid hydrolysis by intestinal and hepatic esterases, resulting in high systemic bioavailability of the active compound, ganciclovir. Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that, upon phosphorylation, inhibits viral DNA synthesis. While its primary indication is for CMV infections, the shared enzymatic pathways among herpesviruses provide a strong rationale for its activity against other members of this viral family. This guide delves into the scientific evidence supporting the off-label and investigational use of this compound for non-CMV herpesvirus infections.

Mechanism of Action: A Common Pathway with Virus-Specific Nuances

The antiviral activity of ganciclovir is dependent on its conversion to ganciclovir triphosphate. This process is initiated by a virus-encoded kinase, which catalyzes the initial monophosphorylation—the rate-limiting step that confers viral specificity. Host cellular kinases then complete the conversion to the diphosphate and triphosphate forms. Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into viral DNA by the viral DNA polymerase. Its incorporation leads to the termination of DNA chain elongation, thus halting viral replication[1][2].

While the overall mechanism is conserved, the initial activating enzyme differs among the herpesviruses, influencing the drug's potency against each specific virus.

Virus-Specific Kinases

The initial and critical phosphorylation of ganciclovir is catalyzed by the following virus-specific enzymes:

-

Herpes Simplex Virus (HSV-1 & HSV-2): Thymidine Kinase (TK)[3][4].

-

Varicella-Zoster Virus (VZV): Thymidine Kinase (TK).

-

Epstein-Barr Virus (EBV): Protein Kinase (PK), the product of the BGLF4 gene, is primarily responsible for ganciclovir phosphorylation, not the EBV thymidine kinase[5][6][7].

-

Human Herpesvirus 6 (HHV-6): U69 protein kinase[8][9][10][11]. The phosphorylation by U69 is less efficient compared to CMV's UL97, which may contribute to ganciclovir's modest activity against HHV-6[8][10].

-

Human Herpesvirus 7 (HHV-7): The susceptibility of HHV-7 to ganciclovir is low, suggesting inefficient phosphorylation by its viral kinase[9].

-

Human Herpesvirus 8 (HHV-8): Both the thymidine kinase homolog (ORF21) and the phosphotransferase homolog (ORF36) can phosphorylate ganciclovir, with ORF36 being more active[12][13][14][15].

In Vitro Antiviral Activity

The in vitro efficacy of ganciclovir against various herpesviruses has been evaluated using different methodologies, most commonly plaque reduction assays and quantitative PCR. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are summarized below.

| Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference(s) |

| HSV-1 | Plaque Reduction | Vero | 0.40 - 1.59 | [16][17] |

| HSV-2 | Cytopathic Effect Reduction | E6SM | 0.0012 | [18] |

| Plaque Reduction | Human Embryonic Lung | Not specified, but active | [18] | |

| VZV | Plaque Reduction | HEp-2 | 26.7 µg/mL (~104 µM) | [19] |

| Plaque Reduction | Human Embryonic Lung | Less active than against HSV | [20] | |

| EBV | qPCR | N/A | IC50 as low as 0.05 | [21] |

| HHV-6 | qPCR / CPE Reduction | T-lymphoblast | >25 | [22] |

| HHV-7 | qPCR / CPE Reduction | N/A | >7 µg/mL (>27 µM) | [9] |

| HHV-8 | Real-Time PCR | BCBL-1 | 2.61 |

Note: Direct comparison of IC50/EC50 values across studies should be done with caution due to variations in cell lines, viral strains, and assay methodologies.

In Vivo and Clinical Efficacy

Clinical studies and case reports have provided evidence for the in vivo activity of this compound against several non-CMV herpesviruses.

Epstein-Barr Virus (EBV)

This compound has been shown to significantly reduce oral EBV shedding in both HIV-positive and HIV-negative individuals. In a randomized, double-blind, placebo-controlled, crossover trial, 900 mg of this compound daily for 8 weeks reduced the proportion of days with EBV detected from 61.3% to 17.8% and the quantity of virus detected by 0.77 logs[8][22]. While its role in treating acute infectious mononucleosis is not well-established, there is growing interest in its use for the prevention and management of post-transplant lymphoproliferative disease (PTLD).

Human Herpesvirus 8 (HHV-8)

This compound has demonstrated efficacy in suppressing HHV-8 replication. A randomized, double-blind, placebo-controlled, crossover trial in men co-infected with HIV and HHV-8 showed that 900 mg of this compound daily for 8 weeks reduced the detection of HHV-8 in oropharyngeal swabs from 44% of days on placebo to 23% on this compound[9][10][12]. The quantity of HHV-8 was also significantly reduced[9][10]. These findings suggest a potential role for this compound in the management of HHV-8-related diseases such as Kaposi's sarcoma and multicentric Castleman disease.

Human Herpesvirus 6 (HHV-6) and 7 (HHV-7)

The in vivo efficacy of this compound against HHV-6 and HHV-7 is less clear. While ganciclovir has in vitro activity, particularly against HHV-6, the clinical data are limited. Some studies suggest that ganciclovir may be effective for HHV-6 encephalitis in transplant recipients. However, one study in renal transplant recipients found that oral and intravenous ganciclovir did not affect the prevalence of HHV-7 viremia, suggesting resistance at clinically achievable concentrations[6][9].

Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)

Although ganciclovir has in vitro activity against HSV and VZV, it is not considered a first-line treatment for these infections. Acyclovir and its prodrug valacyclovir are generally preferred due to their better safety profile and established efficacy. However, ganciclovir may have a role in cases of acyclovir-resistant HSV or VZV infections.

Experimental Protocols

In Vitro Susceptibility Testing: Plaque Reduction Assay

This method is commonly used to determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).

Detailed Methodology:

-

Cell Culture: Plate susceptible cells (e.g., human embryonic lung fibroblasts for VZV, Vero cells for HSV) in 24-well plates and grow to confluence.

-

Virus Inoculation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well). Aspirate the cell culture medium and inoculate the cell monolayers with the virus.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment and entry.

-

Antiviral Treatment: Prepare a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with serial dilutions of ganciclovir. After the adsorption period, remove the viral inoculum and add the overlay containing the drug.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation, which varies depending on the virus (e.g., 3-5 days for HSV, 7-10 days for VZV).

-

Plaque Visualization: Fix the cell monolayers with a fixative solution (e.g., 10% formalin) and then stain with a dye that stains viable cells (e.g., crystal violet). Plaques will appear as clear areas where cells have been lysed.

-

Data Analysis: Count the number of plaques at each drug concentration. The EC50 is the concentration of ganciclovir that reduces the number of plaques by 50% compared to the virus control (no drug).

In Vivo Efficacy Assessment: Quantitative PCR for Viral Shedding

This protocol outlines the general methodology used in clinical trials to assess the effect of this compound on viral shedding.

Detailed Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed. Participants receive either this compound or a placebo for a defined period, followed by a washout period, and then crossover to the other treatment arm[9][10].

-

Patient Population: Enroll individuals with documented infection of the target virus (e.g., seropositive for EBV or HHV-8).

-

Dosing: this compound is typically administered orally at a dose of 900 mg once daily[9][10].

-

Sample Collection: Collect relevant samples (e.g., oral swabs for EBV and HHV-8 shedding) at frequent intervals (e.g., daily) throughout both treatment periods.

-

DNA Extraction and Quantification: Extract viral DNA from the collected samples. Quantify the amount of viral DNA using a validated real-time quantitative PCR (qPCR) assay with primers and probes specific to the target virus.

-

Endpoint Analysis: The primary endpoints are typically the frequency of viral shedding (proportion of days with detectable viral DNA) and the mean viral load in positive samples. Statistical analyses are performed to compare these endpoints between the this compound and placebo treatment periods.

Conclusion and Future Directions

The available evidence strongly supports the in vitro and in vivo activity of this compound against a spectrum of herpesviruses beyond CMV. Its efficacy in reducing viral shedding of EBV and HHV-8 is particularly well-documented in clinical trials. While its activity against HHV-6 is plausible, further clinical investigation is warranted. The utility of this compound for HHV-7, HSV, and VZV infections appears more limited, with other antiviral agents being preferred.

For researchers and drug development professionals, the established mechanism of action and the wealth of clinical data on this compound provide a solid foundation for further exploration. Future research should focus on:

-

Conducting large-scale, randomized controlled trials to definitively establish the clinical benefit of this compound in the prevention and treatment of EBV- and HHV-8-associated diseases.

-

Investigating the potential for combination therapies to enhance the efficacy of this compound against less susceptible herpesviruses.

-

Defining the role of this compound in the management of antiviral resistance to first-line agents for HSV and VZV.

By continuing to explore the full antiviral potential of this compound, the scientific community can further optimize the management of herpesvirus infections in diverse patient populations.

References

- 1. Pilot Study of Oral this compound Therapy in Patients With Classic Kaposi Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herpes Virus 7 (HHV-7) DNA, Quantitative Real-Time PCR | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]

- 4. droracle.ai [droracle.ai]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. The prevalence of human herpesvirus-7 in renal transplant recipients is unaffected by oral or intravenous ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of this compound prophylaxis in pediatric solid organ transplant patients at risk for Epstein-Barr virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. 7000 - HHV 7 Quantitative Real-time PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 12. This compound for suppression of human herpesvirus-8 replication: a randomized, double-blind, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. atcmeetingabstracts.com [atcmeetingabstracts.com]

- 15. Rapid Ganciclovir Susceptibility Assay Using Flow Cytometry for Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]

- 19. HHV-7 (Human Herpesvirus 7) DNA by PCR, Quantitative | MLabs [mlabs.umich.edu]

- 20. This compound for the Suppression of Epstein-Barr Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 22. Analysis of Ganciclovir-Resistant Human Herpesvirus 6B Clinical Isolates Using Quenching Probe PCR Methodology - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Basis of Valganciclovir's Selectivity for Viral Thymidine Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valganciclovir, a prodrug of ganciclovir, is a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Its clinical efficacy is intrinsically linked to its selective activation within virus-infected cells, a process orchestrated by the viral protein kinase pUL97, a functional homolog of thymidine kinase. This selectivity minimizes toxicity to uninfected host cells, thereby enhancing the therapeutic index of the drug. This technical guide delineates the molecular underpinnings of this selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The central mechanism lies in the vastly superior efficiency of the viral pUL97 kinase in catalyzing the initial monophosphorylation of ganciclovir compared to its human cellular counterparts. This initial activation step is the rate-limiting factor and the primary determinant of this compound's selective antiviral activity.

Introduction

This compound is the L-valyl ester prodrug of the antiviral agent ganciclovir.[1][2] The addition of the valine ester moiety significantly enhances the oral bioavailability of ganciclovir, which is poorly absorbed when administered orally.[1] Upon oral administration, this compound is rapidly and extensively converted to ganciclovir by esterases in the intestine and liver.[1][3] The antiviral activity of ganciclovir is entirely dependent on its intracellular phosphorylation to the active triphosphate form, ganciclovir triphosphate.[4] It is this multi-step phosphorylation process that forms the basis of its selectivity for virus-infected cells.

Mechanism of Action and Selectivity

The selective action of this compound is a cascade of events initiated by the preferential activation of its active form, ganciclovir, in cells infected with CMV.

2.1. Initial Monophosphorylation: The Key to Selectivity

The cornerstone of ganciclovir's selectivity lies in the initial phosphorylation step, which is catalyzed by a virus-encoded protein kinase. In CMV-infected cells, the viral protein kinase pUL97 efficiently phosphorylates ganciclovir to ganciclovir monophosphate.[3][5][6][7] Human cellular thymidine kinases (TK), such as TK1, phosphorylate ganciclovir at a significantly lower rate.[8] This differential phosphorylation efficiency leads to a much higher concentration of ganciclovir monophosphate in infected cells compared to uninfected cells. The HCMV pUL97 is considered a protein kinase homolog with the unusual ability to also function as a nucleoside kinase for ganciclovir.[9]

2.2. Subsequent Phosphorylation by Cellular Kinases

Once ganciclovir monophosphate is formed, cellular kinases, such as guanylate kinase and other nucleoside monophosphate kinases, further phosphorylate it to ganciclovir diphosphate and subsequently to the active ganciclovir triphosphate.[3][4] These cellular enzymes are present in both infected and uninfected cells.

2.3. Inhibition of Viral DNA Polymerase

Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for DNA synthesis.[1] It is incorporated into the growing viral DNA chain by the viral DNA polymerase. The incorporation of ganciclovir triphosphate leads to the termination of DNA chain elongation, thus halting viral replication.[8][10] Ganciclovir triphosphate has a higher affinity for viral DNA polymerase than for cellular DNA polymerases, further contributing to its selective antiviral effect.

Quantitative Data

The selectivity of this compound is quantitatively demonstrated by the kinetic parameters of the enzymes involved in its activation and the resulting antiviral activity.

| Parameter | Viral Kinase (CMV pUL97) | Human Thymidine Kinase 1 (TK1) | Reference |

| Ganciclovir Km | ~3.5 µM - 7.4 µM | High (Poor substrate) | [11] |

| IC50 (CMV-infected cells) | 0.25 - 2.5 µM | > 100 µM | [12] |

| CC50 (Uninfected cells) | > 20 µM | > 20 µM | [12] |

| Selectivity Index (CC50/IC50) | >10 | - | [12] |

Table 1: Comparative Kinetic and Activity Parameters of Ganciclovir. Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum, with a lower value indicating higher affinity. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells. The Selectivity Index is a measure of the therapeutic window of a drug.

Molecular Basis of Selectivity: Structural Insights

The profound difference in the efficiency of ganciclovir phosphorylation between viral pUL97 and human TK1 is rooted in the structural differences within their active sites. While a crystal structure of pUL97 in complex with ganciclovir is not publicly available, mutagenesis and modeling studies have provided valuable insights.

Key amino acid residues within the active site of viral thymidine kinases, such as those in Herpes Simplex Virus 1 TK (a related enzyme), have been shown to be critical for accommodating the structure of ganciclovir. For instance, mutations at specific residues like Ala168 in HSV-1 TK can significantly alter the substrate specificity, including enhancing the affinity for ganciclovir.[13] It is hypothesized that the active site of CMV pUL97 possesses a conformation that is more accommodating to the acyclic side chain of ganciclovir compared to the more constrained active site of human TK1, which has a higher fidelity for its natural substrate, thymidine. The pUL97 kinase domain is located between amino acids 337 and 706, with the invariant lysine residue K355 being crucial for its kinase activity.[14] Mutations in this region, particularly around codons 460, 594, and 595, are associated with ganciclovir resistance, highlighting their importance in substrate binding and phosphorylation.[15]

Experimental Protocols

5.1. Thymidine Kinase Activity Assay (Radioisotope-based)

This protocol is designed to quantify and compare the phosphorylation of ganciclovir by viral (e.g., purified pUL97) and human thymidine kinases.

Materials:

-

Purified recombinant viral pUL97 and human TK1.

-

[³H]-Ganciclovir (specific activity ~10-20 Ci/mmol).

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 10 mM DTT.

-

DEAE-cellulose filter discs (e.g., DE81).

-

Wash buffers: 4 mM ammonium formate, 95% ethanol.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, a specific concentration of [³H]-ganciclovir, and either viral pUL97 or human TK1 enzyme.

-

Include control reactions without enzyme and without ATP.

-

Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by placing the tubes on ice and adding a small volume of cold 4 mM ammonium formate.

-

Spot an aliquot of each reaction mixture onto a DEAE-cellulose filter disc.

-

Wash the filter discs three times with 4 mM ammonium formate to remove unphosphorylated [³H]-ganciclovir.

-

Perform a final wash with 95% ethanol to dehydrate the discs.

-

Dry the filter discs completely.

-

Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the amount of phosphorylated ganciclovir based on the specific activity of the [³H]-ganciclovir and the measured counts per minute.

5.2. Plaque Reduction Assay for IC50 Determination

This assay determines the concentration of this compound required to inhibit CMV-induced plaque formation by 50%.

Materials:

-

Human fibroblast cell line (e.g., MRC-5).

-

CMV stock of a known titer (PFU/mL).

-

This compound stock solution.

-

Cell culture medium (e.g., MEM with 2% FBS).

-

Overlay medium (e.g., 0.5% agarose in culture medium).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

-

Seed human fibroblast cells in 6-well or 12-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the growth medium from the cell monolayers and infect with a standardized amount of CMV (e.g., 50-100 PFU per well).

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the viral inoculum and wash the cells with PBS.

-

Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay the cells with the overlay medium containing the corresponding concentrations of this compound.

-

Incubate the plates at 37°C in a CO₂ incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.

-

Fix the cells with 10% formalin.

-

Stain the cells with crystal violet solution and then gently wash with water.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.

-

Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[16][17][18][19]

Visualizations

6.1. Signaling Pathway of this compound Activation

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human cytomegalovirus UL97 open reading frame encodes a protein that phosphorylates the antiviral nucleoside analogue ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Viral Serine/Threonine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. invivogen.com [invivogen.com]

- 11. Characterization of herpes simplex virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Ganciclovir-Resistant Cytomegalovirus Infection Caused by the UL97 Gene Mutation in Codons 460 and 520 in Pediatric Patients: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Cytomegalovirus Protein Kinase pUL97: Host Interactions, Regulatory Mechanisms and Antiviral Drug Targeting | MDPI [mdpi.com]

- 15. brieflands.com [brieflands.com]

- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resolving the titer of murine cytomegalovirus by plaque assay using the M2-10B4 cell line and a low viscosity overlay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

Valganciclovir: An In-Depth Technical Guide to its Early-Stage Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valganciclovir, a prodrug of ganciclovir, is a well-established antiviral agent primarily used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals such as organ transplant recipients.[1][2][3] Beyond its approved indications, a growing body of early-stage research is uncovering its therapeutic potential in other complex diseases, most notably glioblastoma and neuroinflammatory conditions. This technical guide provides a comprehensive overview of the core preclinical and early clinical research, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound's emerging therapeutic applications.

Mechanism of Action

This compound is the L-valyl ester of ganciclovir. This formulation enhances its oral bioavailability.[2] Following oral administration, it is rapidly converted to ganciclovir by esterases in the intestine and liver. The active form, ganciclovir, is a synthetic nucleoside analogue of 2'-deoxyguanosine. Its primary antiviral mechanism involves the inhibition of viral DNA synthesis.[3]

Canonical Antiviral Mechanism

The established antiviral action of ganciclovir proceeds through the following steps:

-

Phosphorylation: In CMV-infected cells, ganciclovir is initially phosphorylated to ganciclovir monophosphate by the viral-encoded protein kinase UL97.

-

Further Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate form to diphosphate and then to the active triphosphate form, ganciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.

-

Chain Termination: Once incorporated, the structure of ganciclovir triphosphate prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of viral DNA replication.

Therapeutic Potential in Glioblastoma

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a very poor prognosis.[4] A compelling line of research suggests a strong association between CMV infection and glioblastoma, with CMV nucleic acids and proteins detected in a high percentage of GBM tumors.[5] This has led to the investigation of this compound as a potential anti-glioblastoma agent.

Oncomodulatory Effects and Signaling Pathways

The proposed mechanisms for this compound's anti-glioblastoma effects extend beyond its direct antiviral activity and involve the modulation of key oncogenic signaling pathways that are often hijacked by CMV to promote tumor growth.[5]

-

PI3K/Akt/mTOR Pathway: CMV infection has been shown to activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival in many cancers, including glioblastoma.[6] By inhibiting CMV activity, this compound may indirectly downregulate this pro-tumorigenic pathway.

-

NF-κB Signaling: The NF-κB pathway is another critical signaling node involved in inflammation, cell survival, and immune evasion in cancer. CMV infection can activate NF-κB, contributing to the malignant phenotype of glioblastoma.[5] this compound's anti-CMV action could potentially attenuate this activation.

-

Wnt Signaling: Dysregulation of the Wnt signaling pathway is implicated in glioblastoma development and the maintenance of cancer stem cells.[7] Some evidence suggests that CMV can modulate Wnt signaling, providing another avenue for this compound's potential therapeutic intervention.[8]

Quantitative Data from Clinical Studies

Several clinical studies have investigated the efficacy of this compound as an add-on therapy for glioblastoma. The following tables summarize key quantitative findings.

| Study | Patient Population | Treatment Group (n) | Control Group (n) | Median Overall Survival (Treatment) | Median Overall Survival (Control) | 2-Year Survival Rate (Treatment) | 2-Year Survival Rate (Control) | Reference |

| Retrospective Analysis (2020) | Newly Diagnosed Glioblastoma | 102 | 231 | 24.1 months | 13.3 months | 49.8% | 17.3% | [9] |

| Retrospective, Case-Controlled | Adjuvant this compound for Compassionate Use | 50 | Matched Controls | 25.0 months | 13.5 months | 62% | 18% | [10] |

| Study | Patient Population | Treatment Group (n) | Control Group (n) | Median Overall Survival after Recurrence (Treatment) | Median Overall Survival after Recurrence (Control) | Reference |

| Retrospective Survival Analysis (2020) | Recurrent Glioblastoma | 29 | 36 | 12.1 months | 7.4 months | [11] |

Experimental Protocols

This model is crucial for preclinical evaluation of therapies in a setting that closely mimics the human tumor microenvironment.

-

Tumor Collection: Freshly resected glioblastoma tissue is obtained from consenting patients under sterile conditions and transported in DMEM.

-

Tissue Processing: The tumor tissue is mechanically minced into small fragments (approximately 1-2 mm³).

-

Subcutaneous Implantation (Optional, for expansion): Minced tumor tissue is mixed with Matrigel and implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma mice). Tumors are allowed to grow to a specified size (e.g., 1 cm in diameter).

-

Orthotopic Implantation:

-

Animals (e.g., nude rats or mice) are anesthetized.

-

A burr hole is drilled into the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., the striatum).

-

A suspension of dissociated tumor cells (e.g., 1 x 10⁵ cells in 2-5 µL of medium) from either primary tissue or expanded subcutaneous xenografts is slowly injected into the brain parenchyma using a Hamilton syringe.[12]

-

The burr hole is sealed with bone wax, and the incision is sutured.

-

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[13]

-

This compound Treatment: Once tumors are established (as confirmed by imaging), animals are randomized into treatment and control groups. This compound is typically administered orally, mixed with food or delivered by gavage, at doses scaled from human clinical trials. Control animals receive a placebo.

-

Endpoint Analysis: Animals are monitored for signs of neurological deficits and euthanized when they reach a moribund state. Survival is recorded as a primary endpoint. Brains are harvested for histological and molecular analysis to assess tumor burden, proliferation (e.g., Ki-67 staining), apoptosis, and effects on signaling pathways.

-

Cell Culture and Treatment: Glioblastoma cell lines (e.g., U87MG, T98G) are cultured in appropriate media. Cells are treated with this compound at various concentrations and for different time points. A positive control (e.g., a known PI3K/Akt activator like IGF-1) and a negative control (vehicle) are included.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key pathway components (e.g., Akt at Ser473 and Thr308, mTOR, S6K).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of this compound on pathway activation.[6][14]

Therapeutic Potential in Neuroinflammation